molecular formula C7H13NO2 B14917945 2-Oxa-7-azaspiro[3.5]nonan-5-ol

2-Oxa-7-azaspiro[3.5]nonan-5-ol

Cat. No.: B14917945
M. Wt: 143.18 g/mol
InChI Key: KZEGPYKTEOGOEA-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[35]nonan-5-ol is a spirocyclic compound that features both an oxetane and an azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone® and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonan-5-ol involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme, enhancing its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[3.5]nonan-5-ol is unique due to its larger ring size compared to 2-Oxa-6-azaspiro[3.3]heptane, which can influence its chemical reactivity and binding properties. Its spirocyclic structure also provides metabolic robustness, making it a valuable alternative to more common structures like morpholine in drug design .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.5]nonan-5-ol

InChI

InChI=1S/C7H13NO2/c9-6-3-8-2-1-7(6)4-10-5-7/h6,8-9H,1-5H2

InChI Key

KZEGPYKTEOGOEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12COC2)O

Origin of Product

United States

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